molecular formula C22H20O B057516 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 56181-66-9

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B057516
CAS RN: 56181-66-9
M. Wt: 300.4 g/mol
InChI Key: YZWIKXHPIWMMIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, has been reported, highlighting methods to elucidate structure-affinity and activity relationships for specific receptors (Leopoldo et al., 2007). Furthermore, the synthesis and characterization of dyes based on the 5-phenyl-1,2,3,4-tetrahydronaphthalene skeleton have been detailed, providing insights into two-stage synthesis reactions and spectroscopic properties (Pietrzak & Bajorek, 2013).

Molecular Structure Analysis

Studies on the crystal structure of compounds with the tetrahydronaphthalene moiety, such as 4-Phenyl-1-(2,4,5-tricyanophenyl)-1,2,3,4-tetrahydronaphthalene, have provided insights into their molecular conformations and interactions, showcasing the importance of intermolecular C—H⋯π interactions (Zhang et al., 2002).

Chemical Reactions and Properties

The reactivity of compounds such as [(1,2,3,4-Tetrahydronaphthalene)Mn(CO)3]PF6 has been explored, revealing the formation of α-position adducts with various nucleophiles, and providing a foundation for understanding the chemical behavior of similar tetrahydronaphthalene derivatives (Lee et al., 1995).

Physical Properties Analysis

Research into the crystal structures of 1-oxo-1,2-dihydronaphthalene derivatives has contributed to our understanding of the physical properties of these compounds, including their conformational characteristics and the interactions that stabilize their crystal packing (Acta Crystallographica Section E, 2017).

Chemical Properties Analysis

Investigations into the synthesis and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives have provided valuable data on the chemical properties and potential applications of compounds within this chemical framework (Ravichandiran et al., 2015).

Scientific Research Applications

  • 5-HT7 Receptor Agents : A study by Leopoldo et al. (2007) focused on synthesizing compounds related to 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol to explore their affinity and activity at the 5-HT7 receptor. This work is significant in understanding the structure-activity relationships for 5-HT7 receptor agents, which are relevant in neuroscience and pharmacology (Leopoldo et al., 2007).

  • Synthesis of Enantioenriched Diols : Cheng et al. (2018) presented a novel synthetic route to create enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. This contributes to organic chemistry, particularly in the synthesis of complex molecules with potential applications in medicinal chemistry (Cheng et al., 2018).

  • Self-Assembly at Liquid-Solid Interface : Rajwar et al. (2012) investigated the synthesis and self-assembly of star-shaped oligophenylenes, including derivatives of 1,2,3,4-tetrahydronaphthalen, at the liquid-solid interface. Their findings have implications for nanotechnology and materials science (Rajwar et al., 2012).

  • Rhodium-Catalyzed Hydroacylation : Jacolot et al. (2017) described an asymmetric synthesis of difenacoum stereoisomers using rhodium-catalyzed hydroacylation, incorporating 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol. This research is relevant in the field of synthetic organic chemistry and pharmaceutical manufacturing (Jacolot et al., 2017).

  • Sigma Receptor Binding : Berardi et al. (2005) explored the binding and activity at the sigma(1) receptor of derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl, contributing to the development of potential therapeutic agents in neuroscience and psychopharmacology (Berardi et al., 2005).

  • Vasodilating and β-Blocking Activity : Miyake et al. (1983) synthesized various derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol and tested them for vasodilating and β-blocking activity, indicating potential applications in cardiovascular pharmacology (Miyake et al., 1983).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential applications or areas of research for the compound .

properties

IUPAC Name

3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20,22-23H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWIKXHPIWMMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971568
Record name 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

56181-66-9
Record name 3-[1,1′-Biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1'-Biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphthol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1,1'-biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
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3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 5
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Reactant of Route 6
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Citations

For This Compound
1
Citations
M Jacolot, S Moebs-Sanchez, F Popowycz - Tetrahedron Letters, 2017 - Elsevier
An efficient asymmetric synthesis of the four stereoisomers of difenacoum, an anticoagulant currently used as a rodenticide in racemic form, is performed using a key step of rhodium …
Number of citations: 5 www.sciencedirect.com

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